molecular formula C11H20N4O B11749653 3-amino-N-(butan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide

3-amino-N-(butan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B11749653
M. Wt: 224.30 g/mol
InChI Key: XVRUDFYVQWAQMH-UHFFFAOYSA-N
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Description

3-amino-N-(butan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is a pyrazole-derived compound characterized by:

  • Pyrazole core: A five-membered aromatic ring with two nitrogen atoms.
  • Substituents: 1-position: Propan-2-yl (isopropyl) group. 3-position: Amino (-NH₂) group. 4-position: Carboxamide moiety (-CONH-) linked to a butan-2-yl (sec-butyl) group.
  • Molecular formula: C₁₁H₂₁N₄O (inferred from structural analysis).

Limited direct data on this compound are available in the provided evidence; comparisons rely on structurally related pyrazole-carboxamides.

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

3-amino-N-butan-2-yl-1-propan-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C11H20N4O/c1-5-8(4)13-11(16)9-6-15(7(2)3)14-10(9)12/h6-8H,5H2,1-4H3,(H2,12,14)(H,13,16)

InChI Key

XVRUDFYVQWAQMH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CN(N=C1N)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(butan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(butan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

3-amino-N-(butan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(butan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Substituents Application Reference
Target Compound C₁₁H₂₁N₄O 1-(propan-2-yl), 3-amino, N-(butan-2-yl) carboxamide Not specified N/A
Isoflucypram C₁₉H₂₀F₃N₃O 1-methyl, 3-(difluoromethyl), 5-fluoro, N-cyclopropyl-benzyl carboxamide Pesticide
Darolutamide C₁₉H₁₉ClN₆O₂ Dual pyrazole cores, 3-chloro-4-cyanophenyl, 1-hydroxyethyl Prostate cancer drug
Pydiflumetofen C₂₀H₂₁ClF₂N₂O 1-methyl, 3-(difluoromethyl), N-bicyclic (methanonaphthalenyl) Fungicide
Encorafenib C₂₂H₂₇ClFN₇O₄S 1-(propan-2-yl), 5-chloro-2-fluoro-3-(methanesulfonamido)phenyl, pyrimidine link Melanoma therapy
3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)... C₁₀H₁₆F₂N₄O 1-(2,2-difluoroethyl), 3-amino, N-(butan-2-yl) carboxamide Not specified

Key Observations :

  • Substituent Effects: Hydrophobicity: The isopropyl and sec-butyl groups in the target compound increase logP compared to analogs with polar groups like darolutamide’s hydroxyethyl or isoflucypram’s difluoromethyl . Bioactivity: Amino groups (e.g., target compound, darolutamide) enhance hydrogen bonding, critical for target binding in pharmaceuticals . Bulky substituents (e.g., pydiflumetofen’s bicyclic group) improve selectivity in pesticides .

Physicochemical Properties

Property Target Compound (Inferred) 3-amino-N-(butan-2-yl)-1-(2,2-difluoroethyl)... Isoflucypram
Molecular Weight ~245 g/mol 246.26 g/mol 383.4 g/mol
Purity N/A N/A ≥960 g/kg
LogP (Predicted) ~2.5 ~2.8 ~3.2

Notes:

  • The target compound’s molecular weight is comparable to its difluoroethyl analog but lower than larger analogs like isoflucypram .
  • Purity standards for agrochemicals (e.g., isoflucypram) emphasize stringent impurity controls (e.g., ≤5 g/kg for BCS-CR73065) .

Biological Activity

3-amino-N-(butan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family, characterized by its unique structure which includes a pyrazole ring, an amine group, and a carboxamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

  • Molecular Formula: C₉H₁₆N₄O
  • Molecular Weight: 196.25 g/mol
  • Structural Features: The presence of butan-2-yl and propan-2-yl groups enhances lipophilicity, potentially improving membrane permeability and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in inflammatory pathways and cancer progression. Molecular docking studies indicate that it can effectively bind to active sites on target proteins, altering their activity.
  • Receptor Modulation: Its structural characteristics allow it to act as a modulator for various receptors, influencing cellular signaling pathways that are crucial in disease processes.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been tested against models of inflammation, showing comparable effects to established anti-inflammatory drugs like indomethacin .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies suggest that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Its efficacy appears to be linked to its ability to interfere with signaling pathways critical for tumor growth .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including the compound :

  • In Vitro Studies:
    • A study demonstrated that derivatives similar to this compound exhibited potent inhibition against various cancer cell lines, indicating its potential as an anticancer agent .
    • Another investigation highlighted its anti-inflammatory effects in mouse models, where it significantly reduced edema compared to control groups .
  • Structure-Activity Relationship (SAR) Analysis:
    • SAR studies have shown that modifications in the side chains of pyrazole compounds can lead to enhanced biological activity. For instance, variations in alkyl group length and branching significantly influence lipophilicity and receptor binding affinity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
3-Amino-N-butyl-1-methyl-1H-pyrazole-4-carboxamideButyl instead of butan-2-ylDifferent solubility; potentially lower activity
3-Amino-N-methylpyrazole-4-carboxamideLacks additional alkyl groupsSimpler structure; varied reactivity
4-Amino-1-methylpyrazoleNo carboxamide groupDifferent pharmacological properties

The combination of both butan-2-yl and propan-2-yl groups in this compound enhances its lipophilicity compared to similar compounds, which may contribute significantly to its distinct biological activities and applications.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-amino-N-(butan-2-yl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide?

Methodological Answer : Synthesis optimization requires multi-step regioselective reactions. For pyrazole carboxamide derivatives, a common approach involves:

  • Step 1 : Condensation of substituted hydrazines with β-keto esters to form the pyrazole core.
  • Step 2 : Carboxamide formation via coupling with butan-2-amine under Schotten-Baumann conditions (using acyl chlorides and bases like Cs₂CO₃ to enhance reactivity).
  • Key Variables : Temperature (35–60°C), solvent polarity (DMSO or DMF for solubility), and stoichiometric ratios to minimize by-products.
  • Regioselectivity : Use steric/electronic directing groups (e.g., isopropyl at N1) to control substitution patterns .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR confirm regiochemistry (e.g., pyrazole ring substitution) and carboxamide linkage. For example, carboxamide protons typically appear at δ 8.0–10.0 ppm .
  • HRMS (ESI) : Validates molecular weight (e.g., m/z [M+H]+ peaks) with <5 ppm error .
  • HPLC-PDA : Quantifies purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?

Methodological Answer :

  • Core Modifications : Replace the isopropyl (propan-2-yl) group with bulkier tert-butyl or electron-withdrawing groups (e.g., CF₃) to assess steric/electronic effects on target binding .
  • Bioisosteric Replacements : Substitute the carboxamide with sulfonamide or urea moieties to evaluate hydrogen-bonding interactions.
  • In Vitro Assays : Pair SAR with enzymatic inhibition assays (e.g., kinase profiling) to correlate structural changes with activity .

Q. What in silico strategies are recommended for predicting biological targets?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to screen against protein databases (e.g., PDB) focusing on kinases or GPCRs.
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at C4) using tools like PharmaGist.
  • ADMET Prediction : SwissADME predicts logP (target ~2.5 for CNS penetration) and cytochrome P450 interactions .

Q. How should contradictory bioactivity data across studies be resolved?

Methodological Answer :

  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays).
  • Orthogonal Assays : Confirm binding via SPR (surface plasmon resonance) if fluorescence-based assays show variability.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers in IC₅₀ datasets .

Q. What strategies improve solubility for in vivo studies without compromising activity?

Methodological Answer :

  • Prodrug Design : Introduce phosphate esters at the amino group for enhanced aqueous solubility.
  • Co-Solvent Systems : Use cyclodextrin complexes or PEG-based vehicles (e.g., 20% PEG-400 in saline) .
  • Salt Formation : Explore hydrochloride or citrate salts via pH-controlled crystallization .

Data Generation and Validation

Q. Which enzymatic assays are suitable for mechanistic studies of this compound?

Methodological Answer :

  • Kinase Inhibition : Use HTRF (Homogeneous Time-Resolved Fluorescence) assays with recombinant kinases (e.g., EGFR or BRAF).
  • Cellular Uptake : Radiolabel the compound with 3H^3H or 14C^{14}C for tracking via scintillation counting .
  • Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding in live cells .

Q. How can researchers address low yields during scale-up synthesis?

Methodological Answer :

  • Process Optimization : Switch from batch to flow chemistry for exothermic steps (e.g., carboxamide coupling).
  • Catalyst Screening : Test Pd/C or CuBr for cross-coupling steps; yields improve with ligand additives like Xantphos .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry .

Contradictory Evidence and Troubleshooting

Q. How to reconcile discrepancies in reported IC₅₀ values across studies?

Methodological Answer :

  • Standardize Assay Conditions : Control variables like pH (6.8–7.4), temperature (25°C vs. 37°C), and cell passage number.
  • Reference Controls : Include staurosporine or imatinib as positive controls for kinase assays.
  • Data Normalization : Express activity as % inhibition relative to vehicle-only baselines .

Q. What computational tools predict metabolic stability of this compound?

Methodological Answer :

  • CYP450 Metabolism : Use StarDrop’s P450 module to identify vulnerable sites (e.g., N-dealkylation of the butan-2-yl group).
  • Metabolite ID : Perform in silico fragmentation with Mass Frontier to predict Phase I/II metabolites .

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